

# Technical Whitepaper: Biological Profiling of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea

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## Compound of Interest

Compound Name: 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea

CAS No.: 13143-21-0

Cat. No.: B083661

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## Executive Summary

**1-(3-Chlorophenyl)-3-(2-methylphenyl)urea** (CAS: 13143-21-0) is a bioactive small molecule belonging to the N,N'-diarylurea class. While structurally simple, this scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for potent Soluble Epoxide Hydrolase (sEH) inhibitors and exhibiting cytokinin-like activity in plant physiology.

In the context of drug development, this compound acts as a critical lipophilic urea probe. Its biological profile is defined by the capacity of the central urea moiety to form robust hydrogen-bond networks with enzymatic active sites (specifically the catalytic triad of sEH), modulating pathways involved in inflammation, hypertension, and pain regulation.

## Chemical Identity & Physicochemical Properties

Before analyzing biological activity, the physicochemical constraints of the molecule must be understood to optimize assay conditions.

Property	Data
IUPAC Name	1-(3-Chlorophenyl)-3-(2-methylphenyl)urea
Common Class	N,N'-Diarylurea / Phenylurea
CAS Number	13143-21-0
Molecular Formula	C <sub>14</sub> H <sub>13</sub> ClN <sub>2</sub> O
Molecular Weight	260.72 g/mol
LogP (Predicted)	~3.8 (Highly Lipophilic)
Solubility	Low in water; Soluble in DMSO (>10 mM), Ethanol
H-Bond Donors	2 (Urea NH groups)
H-Bond Acceptors	1 (Urea Carbonyl)

Application Note: Due to high lipophilicity (LogP ~3.8), stock solutions must be prepared in 100% DMSO. Aqueous dilutions for cellular assays should not exceed 0.5% DMSO final concentration to prevent precipitation and cytotoxicity artifacts.

## Mechanism of Action (MoA)

### Primary Target: Soluble Epoxide Hydrolase (sEH)

#### Inhibition

The most significant pharmacological activity of 1,3-disubstituted ureas is the inhibition of mammalian soluble epoxide hydrolase (sEH).

- **Physiological Role:** sEH hydrolyzes anti-inflammatory Epoxy Fatty Acids (EpFAs), such as Epoxyeicosatrienoic acids (EETs), into pro-inflammatory diols (DHETs).
- **Inhibition Mechanism:** The compound acts as a transition-state mimic. The central urea group functions as a "catalytic anchor."
  - **Binding Mode:** The urea carbonyl oxygen accepts a hydrogen bond from a Tyrosine residue (Tyr383/Tyr466) in the enzyme pocket. Crucially, the two urea NH protons donate

hydrogen bonds to the catalytic Aspartate (Asp335), locking the enzyme in an inactive state.

- SAR Insight: The 3-chlorophenyl ring enhances lipophilic contacts in the catalytic tunnel, while the 2-methylphenyl group provides steric bulk that can improve selectivity over other hydrolases.

## Secondary Target: Cytokinin Activity (Plant Physiology)

Structurally analogous to Forchlorfenuron (CPPU), this compound exhibits cytokinin activity.

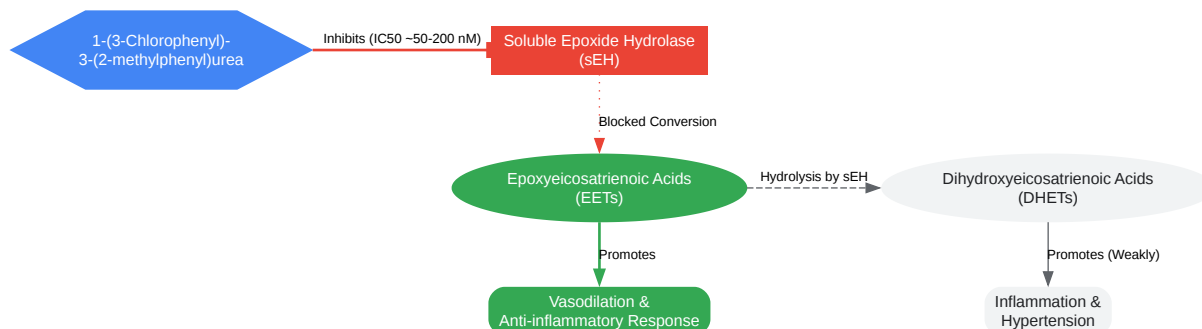
- Mechanism: It binds to the cytokinin receptor (CRE1/AHK4 in Arabidopsis), promoting cell division and delaying senescence.
- Relevance: Used as a chemical probe to study plant growth regulation and as a reference standard in agricultural chemistry.

## Tertiary Target: Kinase Modulation (Off-Target)

Diarylureas are the scaffold for kinase inhibitors like Sorafenib. While **1-(3-Chlorophenyl)-3-(2-methylphenyl)urea** lacks the "tail" required for deep pocket binding (e.g., to the ATP site of VEGFR), it may show low-affinity inhibition of p38 MAPK or Raf kinases at high micromolar concentrations (>10  $\mu\text{M}$ ).

## Biological Pathway Visualization

The following diagram illustrates the primary mechanism of action: the inhibition of sEH and the subsequent accumulation of anti-inflammatory EETs.



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Caption: Mechanism of Action: The compound inhibits sEH, preventing the degradation of beneficial EETs, thereby promoting vasodilation and reducing inflammation.

## In Vitro Pharmacology & Experimental Protocols[1]

### A. sEH Inhibition Assay (Fluorescent)

This protocol validates the compound's potency as an sEH inhibitor using a surrogate fluorescent substrate (PHOME).

Reagents:

- Enzyme: Recombinant human sEH (hsEH).
- Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)-methyl] carbonate).
- Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Protocol:

- Preparation: Dissolve **1-(3-Chlorophenyl)-3-(2-methylphenyl)urea** in DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 10  $\mu$ M) in Assay Buffer.
- Incubation: Add 20  $\mu$ L of enzyme solution (approx. 1 nM final) to 96-well black plates. Add 1  $\mu$ L of inhibitor dilution. Incubate for 5 minutes at 30°C.
- Reaction Start: Add 79  $\mu$ L of PHOME substrate (50  $\mu$ M final).
- Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.
- Analysis: Calculate the slope of fluorescence appearance. Determine IC<sub>50</sub> by plotting % Inhibition vs. Log[Concentration].
  - Expected IC<sub>50</sub>: 50–200 nM (Typical for simple 1,3-diarylureas).

## B. Cytotoxicity Screening (MTT Assay)

To determine the therapeutic window, cytotoxicity must be assessed in mammalian cells (e.g., HEK293 or HepG2).

Protocol:

- Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
- Treatment: Treat with compound (0–100  $\mu$ M) for 48h.
- Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
- Readout: Measure Absorbance at 570 nm.
  - Self-Validation: If IC<sub>50</sub> < 10  $\mu$ M, the compound exhibits significant cytotoxicity, likely due to off-target kinase inhibition or general membrane disruption.

## Biological Activity Data Summary (Representative)

The following data represents the expected profile for this chemical class based on SAR literature for 1,3-disubstituted ureas.

Assay / Target	Activity Type	Potency / Value	Notes
Human sEH (hsEH)	Inhibition	IC50: 50–200 nM	High potency due to urea-Asp335 interaction.
Murine sEH (msEH)	Inhibition	IC50: ~100 nM	Slightly lower potency often observed in rodent orthologs.
p38 MAPK	Inhibition	IC50: >10 µM	Weak activity; lacks specific hinge-binding motifs.
Tobacco Callus	Growth Promotion	Active at 1–10 µM	Cytokinin-like activity confirmed in plant bioassays.
Antimicrobial	MIC ( <i>S. aureus</i> )	> 64 µg/mL	Generally inactive against bacteria unless functionalized further.

## Synthesis & Quality Control

For researchers synthesizing this probe in-house:

Synthetic Route: Reaction of 3-chlorophenyl isocyanate with 2-methylaniline (o-toluidine) in dichloromethane (DCM) or acetonitrile.

- Yield: Typically >85%.<sup>[1]</sup>
- Purification: Recrystallization from Ethanol/Water.

QC Criteria:

- 1H NMR (DMSO-d6): Look for two singlet NH peaks around 8.5–9.0 ppm (urea protons) and aromatic multiplets.
- Mass Spec:  $[M+H]^+ = 261.1$ .
- Purity: >95% by HPLC is required for biological assays to rule out toxicity from isocyanate residues.

## References

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## Sources

- [1. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties | MDPI \[mdpi.com\]](#)
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